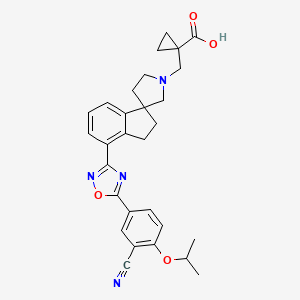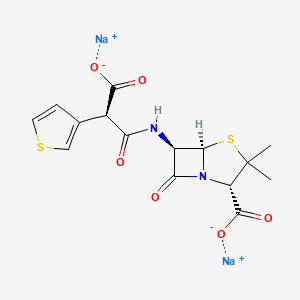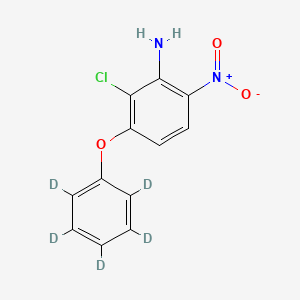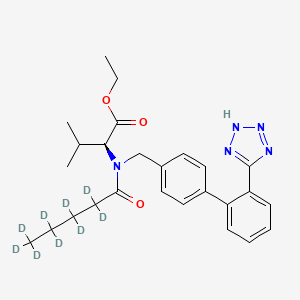
Valsartan ethyl ester-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valsartan ethyl ester-d9 is a deuterated derivative of valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valsartan ethyl ester-d9 involves several steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. The process begins with the reaction of 4’-bromomethyl-2-cyanobiphenyl with sodium acetate and glacial acetic acid to produce 2’-cyano-4-hydroxymethylbiphenyl. This intermediate is then reacted with oxalyl chloride in dichloromethane and dimethyl sulfoxide to produce 2’-cyano-4-formylbiphenyl. The final steps involve the reaction with (L)-valine methyl ester hydrochloride and sodium cyanoborohydride, followed by treatment with valeryl chloride and tri-n-butyltin azide .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to optimize yield and efficiency. The key steps include N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis, performed in coil reactor setups and a packed-bed reactor .
化学反応の分析
Types of Reactions
Valsartan ethyl ester-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of valsartan, such as valsartan ethyl ester and valsartan methyl ester .
科学的研究の応用
Valsartan ethyl ester-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolic profile of valsartan.
Biology: Used in biological studies to investigate the effects of deuterium substitution on drug metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of valsartan.
Industry: Used in the development of new drug formulations with improved stability and efficacy
作用機序
Valsartan ethyl ester-d9 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased excretion of sodium and water. The deuterium substitution enhances the compound’s stability and metabolic profile, leading to improved pharmacokinetics .
類似化合物との比較
Similar Compounds
Valsartan: The non-deuterated form of valsartan ethyl ester-d9.
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Telmisartan: A structurally similar compound with a longer half-life.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and metabolic profile compared to non-deuterated valsartan. This makes it a valuable compound for pharmacokinetic studies and drug development .
特性
分子式 |
C26H33N5O3 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
ethyl (2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i1D3,5D2,7D2,12D2 |
InChIキー |
BTSNVLAJCYDJEU-KFPIUEHTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC |
正規SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


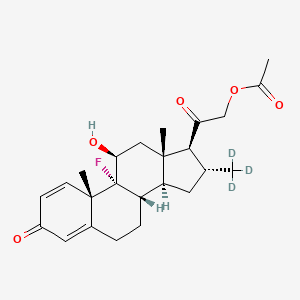
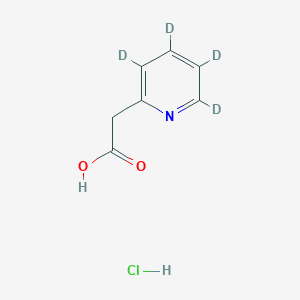
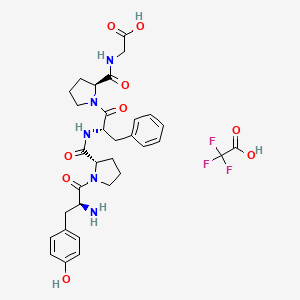
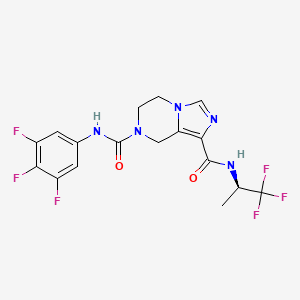
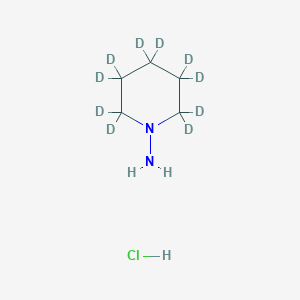



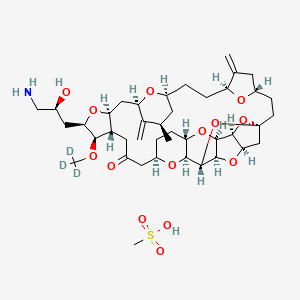
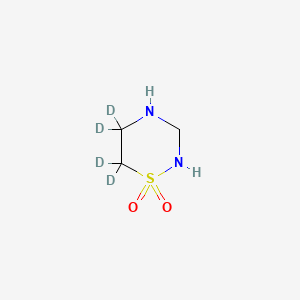
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
